Ethyl 2,6-dichlorohexanoate
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Overview
Description
Ethyl 2,6-dichlorohexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, is derived from hexanoic acid, where two chlorine atoms are substituted at the 2nd and 6th positions, and an ethyl group is attached to the carboxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,6-dichlorohexanoate can be synthesized through the esterification of 2,6-dichlorohexanoic acid with ethanol in the presence of a strong acid catalyst like concentrated sulfuric acid. The reaction typically involves heating under reflux to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dichlorohexanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2,6-dichlorohexanoic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Hydrolysis: 2,6-dichlorohexanoic acid and ethanol.
Reduction: 2,6-dichlorohexanol.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,6-dichlorohexanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2,6-dichlorohexanoate involves its interaction with various molecular targets. In biological systems, esters are typically hydrolyzed by esterases to produce the corresponding acid and alcohol. The chlorine atoms in the compound may also interact with specific enzymes or receptors, influencing their activity .
Comparison with Similar Compounds
Ethyl 2,6-dichlorohexanoate can be compared with other esters like ethyl acetate and ethyl butanoate:
Ethyl Acetate: Commonly used as a solvent and in nail polish removers.
Ethyl Butanoate: Known for its fruity odor and used in flavorings.
The presence of chlorine atoms in this compound makes it unique, potentially altering its reactivity and interactions compared to other esters .
Properties
CAS No. |
61978-81-2 |
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Molecular Formula |
C8H14Cl2O2 |
Molecular Weight |
213.10 g/mol |
IUPAC Name |
ethyl 2,6-dichlorohexanoate |
InChI |
InChI=1S/C8H14Cl2O2/c1-2-12-8(11)7(10)5-3-4-6-9/h7H,2-6H2,1H3 |
InChI Key |
JELDLQMFPXWTGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCCl)Cl |
Origin of Product |
United States |
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